molecular formula C12H8F4O2 B11856377 1,6-Bis(difluoromethoxy)naphthalene

1,6-Bis(difluoromethoxy)naphthalene

Cat. No.: B11856377
M. Wt: 260.18 g/mol
InChI Key: ZUUSCWDRSVFNGN-UHFFFAOYSA-N
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Description

1,6-Bis(difluoromethoxy)naphthalene is a chemical compound with the molecular formula C12H8F4O2. It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 6 positions are replaced by difluoromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(difluoromethoxy)naphthalene can be synthesized using difluorocarbene chemistry. The synthetic routes typically involve the reaction of naphthalene derivatives with difluorocarbene or difluoromethylating agents. One common method is the direct difluoromethylation of naphthalene using a copper(I) difluorocarbene complex . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as N,N-Diisopropylethylamine (DIPEA) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes .

Scientific Research Applications

1,6-Bis(difluoromethoxy)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,6-Bis(difluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy groups can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(difluoromethoxy)naphthalene
  • 1,5-Bis(difluoromethoxy)naphthalene
  • 1,8-Bis(difluoromethoxy)naphthalene

Uniqueness

1,6-Bis(difluoromethoxy)naphthalene is unique due to the specific positioning of the difluoromethoxy groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .

Properties

Molecular Formula

C12H8F4O2

Molecular Weight

260.18 g/mol

IUPAC Name

1,6-bis(difluoromethoxy)naphthalene

InChI

InChI=1S/C12H8F4O2/c13-11(14)17-8-4-5-9-7(6-8)2-1-3-10(9)18-12(15)16/h1-6,11-12H

InChI Key

ZUUSCWDRSVFNGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)OC(F)F

Origin of Product

United States

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